molecular formula C20H18ClFN2O3S B2653308 4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide CAS No. 717864-06-7

4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide

Cat. No.: B2653308
CAS No.: 717864-06-7
M. Wt: 420.88
InChI Key: BFRUNMADSKMALK-UHFFFAOYSA-N
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Description

4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide (CAS: 717864-06-7, molecular formula: C₂₀H₁₈ClFN₂O₃S, molecular weight: 420.88) is a benzenesulfonamide derivative featuring a chloro-substituted aromatic ring, a 2-fluorobenzyl ether group, and an amino linker (Figure 1). The sulfonamide moiety is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity . The compound’s structural complexity arises from its hybrid architecture, combining halogenated aromatic systems with a flexible benzyloxy-benzylamino bridge.

Properties

IUPAC Name

4-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3S/c21-16-5-10-20(27-13-14-3-1-2-4-19(14)22)15(11-16)12-24-17-6-8-18(9-7-17)28(23,25)26/h1-11,24H,12-13H2,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRUNMADSKMALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)CNC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzylamine with 2-fluorobenzyl chloride to form the ether linkage. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

Scientific Research Applications

4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Potential Activity References
This compound C₂₀H₁₈ClFN₂O₃S 420.88 2-Fluorobenzyl ether, chloro, amino linker Not explicitly detailed (crude synthesis) Enzyme inhibition?
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxy-benzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide Not fully specified* - Trifluoromethoxy, thiadiazole, dimethoxybenzyl Thionyl chloride activation Antimicrobial?
4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide C₁₃H₁₀ClN₂O₃S 324.75 5-Chloro-2-hydroxy Schiff base, sulfanilamide Condensation (Schiff base formation) Antimicrobial, antitumor
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 363.82 Pyrazole ring, 4-chlorophenyl, methyl Multi-step heterocyclic synthesis Anti-inflammatory?
5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide C₁₉H₁₃Cl₃N₂O₃S 467.74 Triply chlorinated (benzamide, sulfonyl) Not specified Enzyme/protein interaction
4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide C₁₆H₁₇ClN₂O₄S 368.84 Chloro-methoxybenzamide, ethyl linker Amide coupling Impurity/analytical marker

*Partial formula inferred: Contains C, H, Cl, F, N, O, S.

Key Comparative Insights

Substituent Effects on Bioactivity

  • Halogenation: The target compound’s 2-fluorobenzyl and chloro groups enhance lipophilicity and metabolic stability compared to non-halogenated analogs.
  • Linker Flexibility: The amino-benzyloxy bridge in the target compound provides conformational flexibility, unlike the rigid pyrazole () or Schiff base () linkers. Flexible linkers may improve membrane permeability but reduce target specificity .
  • Sulfonamide Modifications : N-substitution with thiadiazole () or benzamide () introduces steric bulk, likely altering enzyme-binding kinetics. The unsubstituted sulfonamide in the target compound may favor interactions with polar active sites (e.g., carbonic anhydrase) .

Pharmacological Implications

  • Antimicrobial Potential: The Schiff base analog () demonstrates marked antimicrobial activity due to the imine group’s metal-chelating capacity, a feature absent in the target compound .
  • Enzyme Inhibition : The triply chlorinated benzamide () may exhibit stronger enzyme inhibition than the target compound, as multiple halogens enhance electrophilic interactions .

Biological Activity

4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, with the CAS number 717864-06-7, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure features a sulfonamide group, which is commonly associated with various pharmacological effects, including antimicrobial and anticancer properties.

  • Molecular Formula: C20H18ClFN2O3S
  • Molecular Weight: 420.88 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Sulfonamides generally act by inhibiting enzymes crucial for bacterial growth and proliferation, such as dihydropteroate synthase. Additionally, derivatives of sulfonamides have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Anticancer Activity
    • In vitro studies indicate that certain sulfonamide derivatives show significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated growth inhibition in the NCI-60 cell line panel, with GI50 values ranging from 2.02 to 7.82 μM across different cell types .
    • A study showed that similar compounds exhibited selectivity towards leukemia cell lines, indicating potential for targeted cancer therapies .
  • Antimicrobial Activity
    • Sulfonamides are well-known for their antibacterial properties. The mechanism involves competitive inhibition of folate synthesis pathways in bacteria, which can be extrapolated to suggest that the compound may exhibit similar activity .
  • Antiviral Properties
    • Some derivatives of sulfonamides have been explored for their antiviral activities against HIV and other viruses due to their ability to inhibit viral replication mechanisms .

Case Studies

Several case studies and research findings provide insights into the biological activity of sulfonamide derivatives:

StudyFindings
NCI Anticancer Screening Compounds similar to the target showed significant anticancer activity against multiple human cancer cell lines. Notably, one derivative demonstrated a mean GI50 value of 3.24 μM against CNS cancer subpanels .
Antimicrobial Testing A series of benzenesulfonamide derivatives were tested against various bacterial strains, showing promising results in inhibiting growth .
HIV Inhibition Research indicated that certain sulfonamide compounds could inhibit HIV replication by targeting viral enzymes .

Q & A

Q. What are the standard synthetic routes for 4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
  • Step 1 : Chlorosulfonation of a benzamide precursor using chlorosulfonic acid under controlled conditions (neat, 12 h, 87% yield) .
  • Step 2 : Introduction of the 2-fluorobenzyloxy group via nucleophilic substitution, requiring triethylamine as a base and dichloromethane (DCM) as solvent .
  • Key Intermediates :
  • 5-Chloro-2-hydroxybenzamide derivatives (e.g., 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide) .
  • 4-(4-chlorobenzenesulfonyl) intermediates for functionalization .
  • Analytical Validation : NMR and LC-MS are used to confirm intermediate structures .

Q. How is the crystal structure of this compound resolved, and what are its key geometric parameters?

  • Methodological Answer : Single-crystal X-ray diffraction is employed, with data collected using a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, 296 K). Key parameters include:
  • Space Group : Monoclinic (C2/c) .
  • Bond Angles : S–N–C angles averaging 107.5°, indicative of tetrahedral sulfonamide geometry .
  • Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize the structure, forming planar six-membered rings .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the 2-fluorobenzyloxy group while minimizing by-products?

  • Methodological Answer :
  • Solvent Optimization : Use THF/H₂O (2:1) mixtures to enhance solubility of hydrophobic intermediates .
  • Temperature Control : Maintain reaction temperatures below 50°C to prevent decomposition of the fluorobenzyl moiety .
  • Catalytic Additives : Sodium carbonate improves nucleophilic substitution efficiency by deprotonating phenolic intermediates .
  • By-Product Analysis : LC-MS identifies undesired sulfone or sulfoxide derivatives, which are minimized by inert atmosphere conditions .

Q. How do chloro-fluoro substituents influence the compound’s biological activity, and what computational models validate these effects?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • The 2-fluorobenzyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability .
  • The 5-chloro substituent increases binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via halogen bonding .
  • Computational Validation :
  • Molecular docking (AutoDock Vina) shows a binding energy of −8.2 kcal/mol with human carbonic anhydrase IX .
  • DFT calculations (B3LYP/6-31G*) confirm electrostatic complementarity between the sulfonamide group and active-site zinc ions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

  • Methodological Answer :
  • Experimental Variables :
FactorAntimicrobial Assay Anticancer Assay
Cell LineGram-positive bacteriaHeLa (cervical cancer)
Concentration10–50 µM1–10 µM
MechanismMembrane disruptionApoptosis induction
  • Resolution : Activity is context-dependent; dose-response curves and transcriptomic profiling (RNA-seq) are required to identify off-target effects .

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